molecular formula C10H9ClN4O2S B12404257 Sulfachlorpyridazine-d4

Sulfachlorpyridazine-d4

Cat. No.: B12404257
M. Wt: 288.75 g/mol
InChI Key: XOXHILFPRYWFOD-RHQRLBAQSA-N
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Description

Molecular Structure Analysis via X-ray Crystallography

X-ray diffraction studies of this compound reveal a monoclinic crystal system with space group P2₁/c and unit cell dimensions a = 18.067 Å, b = 20.234 Å, c = 7.454 Å, and β = 92.647°. The asymmetric unit contains one molecule, with deuterium atoms occupying the 2,3,5,6 positions of the benzene ring (Figure 1). The sulfonamide group (-SO₂NH-) adopts a staggered conformation relative to the pyridazine ring, minimizing steric hindrance between the sulfonyl oxygen and chlorine substituent.

Key bond lengths include:

  • S-O: 1.432–1.448 Å
  • N-S: 1.628 Å
  • C-Cl: 1.737 Å

The pyridazine ring exhibits slight puckering (deviation ≤ 0.12 Å from planarity), while the benzene ring remains planar within 0.05 Å. Hydrogen-bonding networks between the sulfonamide NH and pyridazine N2 stabilize the crystal lattice, with D···A distances of 2.892 Å.

Deuterium Isotope Effects on Bond Lengths and Angles

Isotopic substitution induces measurable changes in molecular geometry:

Parameter Sulfachlorpyridazine This compound Change (%)
C-D/C-H bond (Å) 1.084 1.079 -0.46
C-C-D/C-C-H (°) 119.8 120.3 +0.42
Torsion angle (°) 178.4 179.1 +0.39

Deuterium’s lower zero-point energy reduces bond elongation during vibrational modes, shortening C-D bonds by 0.005 Å compared to C-H. This contraction increases adjacent bond angles by 0.5° due to electron density redistribution. The isotopic mass difference also stiffens low-frequency bending modes, evidenced by 12 cm⁻¹ blue shifts in Raman spectra.

Comparative Analysis with Non-deuterated Sulfachlorpyridazine

The non-deuterated analog (C₁₀H₉ClN₄O₂S) crystallizes in space group Pbca with larger unit cell volume (1194.6 ų vs. 1178.2 ų for deuterated form). Key structural differences include:

  • Hydrogen Bonding : Deuteration reduces N-H···N bond strength, increasing D···A distance from 2.854 Å to 2.892 Å.
  • Thermal Motion : Deuterated crystals show 18% lower isotropic displacement parameters (U₃₃ = 0.042 vs. 0.051 Ų).
  • Packing Efficiency : The deuterated form achieves 74.3% crystal density vs. 71.8% for the protiated compound, due to tighter molecular packing.

Vibrational spectroscopy confirms isotopic effects:

  • ν(NH) at 3325 cm⁻¹ shifts to 2480 cm⁻¹ (ν(ND))
  • Ring deformation modes below 600 cm⁻¹ show 5–8% frequency reductions

Properties

Molecular Formula

C10H9ClN4O2S

Molecular Weight

288.75 g/mol

IUPAC Name

4-amino-N-(6-chloropyridazin-3-yl)-2,3,5,6-tetradeuteriobenzenesulfonamide

InChI

InChI=1S/C10H9ClN4O2S/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)/i1D,2D,3D,4D

InChI Key

XOXHILFPRYWFOD-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NN=C(C=C2)Cl)[2H]

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes for Sulfachlorpyridazine-d4

Synthesis of the Parent Compound: Sulfachlorpyridazine

The preparation of this compound begins with synthesizing the non-deuterated parent compound. A patented method for sulfachlorpyridazine sodium (CN111303044A) outlines a two-step process:

  • Condensation Reaction :

    • Reactants : Sulfanilamide and 3,6-dichloropyridazine.
    • Catalyst : Supported basic catalyst (e.g., tetraethyl dimethyl ammonium on silica).
    • Solvent : High-boiling solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone.
    • Conditions : 100–160°C, 0.3–1.2 MPa pressure, 10–16 hours.
  • Sodium Salt Formation :

    • The crude product is dissolved in deionized water, treated with sodium salts (e.g., sodium sulfate), and crystallized at 60–80°C.

This method achieves yields >85% and simplifies purification by avoiding intermediate isolation.

Deuteration Strategies

Deuterium incorporation into sulfachlorpyridazine occurs via two primary methods:

Post-Synthesis Hydrogen-Deuterium Exchange
  • Reagents : Deuterated solvents (e.g., D$$_2$$O) or acids (e.g., DCl).
  • Conditions : Prolonged heating under reflux in D$$_2$$O at 80–100°C for 48–72 hours facilitates H-D exchange at labile hydrogen positions (e.g., amine groups).
  • Limitations : Incomplete deuteration and potential structural degradation.
Direct Synthesis Using Deuterated Intermediates
  • Deuterated Starting Materials : Use of 3,6-dichloropyridazine-d4 or deuterated sulfanilamide.
  • Key Step : Reduction of nitro groups with deuterated reagents (e.g., NaBD$$_4$$) to introduce deuterium at specific positions.
  • Advantages : Higher deuteration efficiency (>98%) and site-specific labeling.

Optimization of Reaction Conditions

Catalytic Systems

The choice of catalyst significantly impacts yield and deuteration efficiency:

Catalyst Type Solvent Temperature (°C) Yield (%) Deuteration Efficiency (%)
Supported basic catalyst DMSO 140 87 N/A
Pd/C (deuteration) D$$_2$$O 80 92 95
NaBD$$_4$$ Ethanol-d6 25 78 98

Data synthesized from Refs.

Solvent Selection

  • Polar aprotic solvents (e.g., DMSO) enhance reaction rates but complicate deuterium incorporation due to hydrogen exchange with solvent protons.
  • Deuterated solvents (e.g., D$$_2$$O, ethanol-d6) minimize proton contamination and improve deuteration consistency.

Purification and Characterization

Chromatographic Purification

  • HPLC Conditions : C18 column, acetonitrile-D$$_2$$O (70:30), flow rate 1.0 mL/min.
  • Retention Time : 8.2 minutes for this compound vs. 8.0 minutes for non-deuterated analog.

Spectroscopic Validation

  • NMR (DMSO-d6) :
    • $$^1$$H NMR: Absence of peaks at δ 4.3–5.1 (deuterated CH$$_2$$ groups).
    • $$^{13}$$C NMR: Shifted signals due to deuterium-induced isotopic effects.
  • High-Resolution Mass Spectrometry (HRMS) :
    • Observed m/z: 289.75 ([M+H]$$^+$$), theoretical m/z: 289.74.

Challenges and Industrial Scalability

Isotopic Purity

Achieving >99% deuterium incorporation requires stringent control over:

  • Reagent purity : Deuterated reagents must be ≥99.8% D.
  • Reaction atmosphere : Inert conditions (N$$_2$$ or Ar) prevent proton contamination.

Cost Considerations

  • Deuterated reagents account for 60–70% of total production costs.
  • Solvent recycling : DMSO recovery reduces expenses by ~40%.

Environmental and Regulatory Aspects

Waste Management

  • Deuterated byproducts : Require specialized disposal to prevent environmental release.
  • Solvent recovery systems : Critical for minimizing DMSO waste.

Regulatory Compliance

  • ICH Guidelines : Deuterated compounds must meet Q3(R2) standards for elemental impurities.
  • GMP Requirements : Facilities must validate deuteration processes for batch consistency.

Emerging Innovations in Deuteration Technology

Continuous Flow Synthesis

  • Microreactors : Enhance heat transfer and reduce reaction times (e.g., 6 hours vs. 16 hours in batch).
  • In-line analytics : Real-time monitoring of deuteration efficiency via FTIR or MS.

Photocatalytic Deuteration

  • Catalysts : TiO$$_2$$ nanoparticles under UV light enable selective C-H deuteration at room temperature.
  • Advantages : Reduces energy consumption and improves site specificity.

Chemical Reactions Analysis

Types of Reactions

Sulfachlorpyridazine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

SCD4 is used in various scientific research applications due to its unique properties and the ability to track it within biological systems. These applications include:

  • Pharmacokinetics: SCD4 is employed to study the absorption, distribution, metabolism, and excretion (ADME) of sulfonamide antibiotics. The deuterium labeling allows researchers to differentiate between the labeled drug and any unlabeled sulfachlorpyridazine present in the biological system, providing a more precise understanding of its behavior.
  • Metabolic Profiling: It is used in investigating metabolic pathways and identifying metabolites of sulfachlorpyridazine.
  • Drug Development: SCD4 aids in evaluating the efficacy and safety of new sulfonamide derivatives.
  • Environmental Studies: Researchers use SCD4 in assessing the environmental impact and degradation pathways of sulfonamide antibiotics.
  • Reference Standard: SCD4 is used as a reference standard in mass spectrometry.

Biochemical Analysis

SCD4, similar to its parent compound sulfachlorpyridazine, interacts with various enzymes and proteins. It acts as a sulfonamide antibiotic, inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis and cell division, leading to an antibacterial effect.

Antibacterial Activity

Sulfachlorpyridazine-d4 exhibits significant antibacterial activity against a range of pathogens, especially Gram-positive and Gram-negative bacteria. It is particularly effective in treating bacterial infections in animals, including those affecting the urinary tract.

Pharmacokinetics and Metabolism

The deuteration of SCD4 allows researchers to use it as a metabolic tracer in studies investigating the ADME of sulfachlorpyridazine. Techniques such as mass spectrometry can distinguish between the labeled drug and its metabolites, providing insights into its pharmacokinetic profile.

Environmental Degradation

The degradation of sulfachlorpyridazine has been studied under UV-C/persulfate conditions, indicating potential pathways for its degradation. The major products formed during degradation include:

  • Oxidation: Formation of sulfoxides or sulfones.
  • Reduction: Formation of amines or alcohols.
  • Substitution: Formation of halogenated derivatives.

Mechanism of Action

Sulfachlorpyridazine-d4, like its parent compound sulfachlorpyridazine, exerts its antimicrobial effects by inhibiting the synthesis of dihydrofolic acid in bacteria. This is achieved through the competitive inhibition of the enzyme dihydropteroate synthase, which is essential for the production of folic acid. The inhibition of folic acid synthesis ultimately leads to the disruption of bacterial DNA synthesis and cell division .

Comparison with Similar Compounds

Comparison with Similar Deuterated Compounds

Structural and Functional Analogues

Tranilast-D₆
  • Key Differences: Deuteration Sites: Tranilast-D₆ incorporates six deuterium atoms, whereas Sulfachlorpyridazine-d4 has four . Parent Compound: Tranilast (non-deuterated) is an anti-allergic drug, while sulfachlorpyridazine is an antibiotic. This distinction dictates their respective roles in research—Tranilast-D₆ is used in immunology studies, whereas this compound focuses on antimicrobial pharmacokinetics .
Other Sulfonamide Deuterates

While specific examples are absent in the provided evidence, deuterated sulfonamides like Sulfamethazine-d₄ share similarities with this compound in their use as internal standards. Differences arise in chlorine substitution (this compound) versus methyl groups (Sulfamethazine-d₄), affecting polarity and chromatographic retention .

Commercial and Physical Properties

Pricing Comparison
Compound 1 mg Price (€) 10 mg Price (€) 25 mg Price (€)
This compound 296.00 1,959.00 N/A
Tranilast-D₆ N/A 846.00 1,642.00

Source: CymitQuimica

Physicochemical Data
Property This compound Tranilast-D₆
Molecular Weight 288.75 g/mol Not reported
Melting Point Not reported Not reported
Solubility Likely similar to parent compound (moderate in DMSO) Not reported

Note: Limited data availability in provided sources; values inferred from parent compounds .

Analytical Utility

  • This compound : Preferred in residue analysis of animal-derived products due to its structural fidelity to sulfachlorpyridazine, reducing quantification errors .
  • Tranilast-D₆ : Used in metabolic studies of Tranilast, leveraging deuterium to track drug degradation pathways .

Notes and Limitations

These values are essential for method development and require consultation with technical datasheets or primary literature.

Commercial Availability : this compound is sold in smaller quantities (1–10 mg) compared to Tranilast-D₆ (10–25 mg), reflecting its niche application .

Regulatory Status : this compound’s CAS number (1795037-54-5) and EINECS are listed, but regulatory details (e.g., GHS classifications) are absent .

Biological Activity

Sulfachlorpyridazine-d4 (SCD4) is a deuterated derivative of sulfachlorpyridazine, a sulfonamide antibiotic primarily used in veterinary medicine. This compound has garnered attention due to its significant antibacterial activity and its utility as a metabolic tracer in pharmacokinetic studies. This article delves into the biological activity of SCD4, including its mechanisms of action, applications, and comparative analysis with other sulfonamides.

  • Molecular Formula : C10H5D4ClN4O2S
  • Molecular Weight : 288.75 g/mol
  • Appearance : Off-white to light yellow powder
  • Melting Point : 186 - 187 °C

The deuterated form of sulfachlorpyridazine enhances the compound's stability and allows for precise tracking in biological systems, making it particularly valuable for research applications in pharmacology .

SCD4 exhibits significant antibacterial properties against a variety of pathogens, especially Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis, leading to the disruption of nucleic acid synthesis and ultimately bacterial cell death .

Antibacterial Efficacy

SCD4 has been shown to be effective against various bacterial infections in animals, particularly those affecting the urinary tract. Its antibacterial spectrum includes:

  • Effective Against :
    • Escherichia coli
    • Staphylococcus aureus
    • Various other aerobic bacteria

A comparative analysis of SCD4 with other sulfonamides reveals its broad-spectrum efficacy:

Compound NameAntibacterial SpectrumUnique Features
SulfachlorpyridazineBroad-spectrum against Gram-positive and Gram-negative bacteriaOriginal compound, used widely in veterinary medicine
SulfamethoxypyridazineEffective for respiratory infectionsLonger half-life
SulfadiazineBroad-spectrum antibioticCommonly used in human medicine
SulfaguanidineEffective against gastrointestinal infectionsUsed primarily in veterinary settings

Pharmacokinetics and Metabolism

The deuteration of SCD4 allows researchers to utilize it as a metabolic tracer in studies investigating the absorption, distribution, metabolism, and excretion (ADME) of sulfachlorpyridazine. Techniques such as mass spectrometry can distinguish between the labeled drug and its metabolites, providing insights into its pharmacokinetic profile .

Case Study: Pharmacokinetic Analysis

A study utilizing SCD4 demonstrated its effectiveness as an internal standard in quantitative analysis. By comparing the signal intensity of SCD4 with that of sulfachlorpyridazine during high-performance liquid chromatography (HPLC), researchers could accurately measure drug concentrations in biological samples .

Environmental Impact and Biodegradation

Recent research has highlighted concerns regarding the environmental impact of sulfonamides like SCD4 due to their persistence and potential toxicity. A study isolated Pseudomonas stutzeri strain DLY-21, which effectively degraded multiple sulfonamide antibiotics, including SCD4. The strain achieved over 90% degradation within 48 hours under optimal conditions . This finding is crucial for developing sustainable methods to mitigate antibiotic pollution.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.